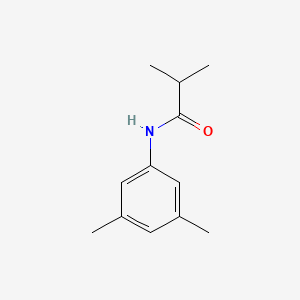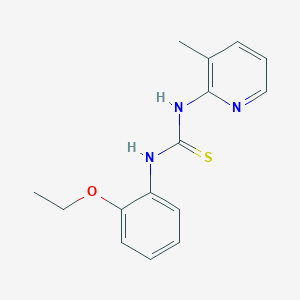![molecular formula C19H15N3O2 B5699814 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide, commonly known as OBI-1, is a small molecule drug that has been extensively studied for its potential in treating various diseases.
Mechanism of Action
OBI-1 works by inhibiting the activity of certain enzymes and proteins, including the proteasome and the NF-κB pathway. These enzymes and proteins are involved in the regulation of various cellular processes, including cell growth, division, and survival. By inhibiting these processes, OBI-1 can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that OBI-1 can induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for preventing the growth and spread of cancer cells. In addition, OBI-1 has been found to reduce the production of inflammatory cytokines, which are involved in the development of autoimmune disorders. OBI-1 has also been shown to have anti-angiogenic properties, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using OBI-1 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, OBI-1 has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for research. However, one limitation of using OBI-1 is its high cost, which may limit its use in certain experiments.
Future Directions
There are several possible future directions for research on OBI-1. One area of interest is the development of OBI-1 derivatives with improved potency and selectivity. Another area of research is the investigation of OBI-1's potential in treating other diseases, such as viral infections and neurodegenerative disorders. Finally, research can be conducted to identify biomarkers that can predict the response of patients to OBI-1 treatment.
Conclusion:
In conclusion, OBI-1 is a small molecule drug that has shown promise in treating various diseases, including cancer and autoimmune disorders. Its mechanism of action is well understood, and it has been extensively studied for its potential in research. While there are limitations to its use in lab experiments, OBI-1 remains a valuable tool for scientific research, and there are several possible future directions for its development and application.
Synthesis Methods
The synthesis of OBI-1 involves the reaction of 2-aminobenzophenone and 4-pyridinecarboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of OBI-1, making it suitable for large-scale production.
Scientific Research Applications
OBI-1 has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. Research has shown that OBI-1 can inhibit the activity of certain enzymes and proteins that are involved in these diseases. In addition, OBI-1 has been found to have anti-angiogenic properties, which can prevent the growth of new blood vessels that are necessary for tumor growth.
properties
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-17(21-11-13-7-9-20-10-8-13)12-22-16-6-2-4-14-3-1-5-15(18(14)16)19(22)24/h1-10H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUTYHISCDQWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)




![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5699853.png)
![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)